molecular formula C8H6F3NO2 B1395277 3-(Trifluoromethyl)pyridine-4-acetic acid CAS No. 1227588-74-0

3-(Trifluoromethyl)pyridine-4-acetic acid

Cat. No. B1395277
CAS RN: 1227588-74-0
M. Wt: 205.13 g/mol
InChI Key: VBFCIRDKDXVZCA-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-(Trifluoromethyl)pyridine-4-acetic acid, focusing on unique applications across different fields:

Pharmaceuticals

3-(Trifluoromethyl)pyridine-4-acetic acid is utilized in the pharmaceutical industry for the synthesis of various drugs. For instance, it has been mentioned in the context of FDA-approved drugs containing the trifluoromethyl group, which indicates its potential use in medicinal chemistry .

Agrochemicals

This compound is also significant in the agrochemical industry. Its derivatives are primarily used for protecting crops from pests due to their superior pest control properties compared to traditional phenyl-containing insecticides .

Organic Synthesis

In organic chemistry, this compound serves as a building block for cyclocondensation reactions and can be used to produce several commercial products .

Material Science

The trifluoromethyl group’s presence in pyridines, including this compound, is crucial for synthesizing materials like metal-organic frameworks (MOFs), which have a variety of applications in gas storage, separation, and catalysis .

Nanotechnology

Lastly, its application in nanotechnology could involve the development of nanoscale materials or coatings that benefit from the unique properties imparted by the trifluoromethyl group.

Synthesis and application of trifluoromethylpyridines as a key… Trifluoromethylpyridine: Its chemistry and applications - Research Outreach FDA-Approved Trifluoromethyl Group… - MDPI 4-(Trifluoromethyl)pyridine 97 - MilliporeSigma

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFCIRDKDXVZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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